molecular formula C18H16ClN5 B11427462 N-(2-chlorobenzyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-(2-chlorobenzyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B11427462
M. Wt: 337.8 g/mol
InChI Key: PNAJSEIFZHEQIJ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound belonging to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent. .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells and viruses. It also induces apoptosis in cancer cells by causing cell cycle arrest at the G0/G1 phase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to intercalate into DNA and induce apoptosis makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C18H16ClN5

Molecular Weight

337.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C18H16ClN5/c1-2-16-22-23-18-17(20-11-12-7-3-4-8-13(12)19)21-14-9-5-6-10-15(14)24(16)18/h3-10H,2,11H2,1H3,(H,20,21)

InChI Key

PNAJSEIFZHEQIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NCC4=CC=CC=C4Cl

Origin of Product

United States

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